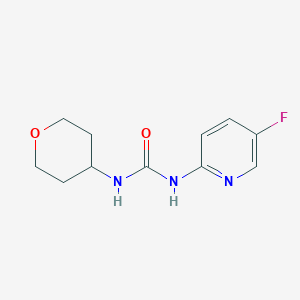
1-(5-Fluoropyridin-2-yl)-3-(oxan-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoropyridin-2-yl)-3-(oxan-4-yl)urea is a chemical compound that has been widely studied in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique structural properties and has been found to exhibit various biological activities that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-2-yl)-3-(oxan-4-yl)urea is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells, as well as to suppress the expression of certain genes that are involved in tumor progression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(5-Fluoropyridin-2-yl)-3-(oxan-4-yl)urea in lab experiments is its potent biological activity, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and appropriate safety precautions.
Future Directions
There are several potential future directions for research on 1-(5-Fluoropyridin-2-yl)-3-(oxan-4-yl)urea. One area of interest is the development of new derivatives of this compound that exhibit improved biological activity and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of this compound could also be an area of future research.
Synthesis Methods
The synthesis of 1-(5-Fluoropyridin-2-yl)-3-(oxan-4-yl)urea involves the reaction between 5-fluoropyridin-2-amine and 4-hydroxytetrahydrofuran-2-one in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently converted into the final product through a series of chemical reactions.
Scientific Research Applications
1-(5-Fluoropyridin-2-yl)-3-(oxan-4-yl)urea has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess antiviral activity against certain viruses, including HIV and hepatitis C virus.
properties
IUPAC Name |
1-(5-fluoropyridin-2-yl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c12-8-1-2-10(13-7-8)15-11(16)14-9-3-5-17-6-4-9/h1-2,7,9H,3-6H2,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXDYNDYKJFFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-difluorophenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2790225.png)
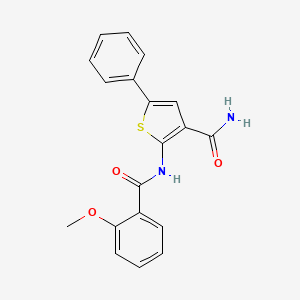

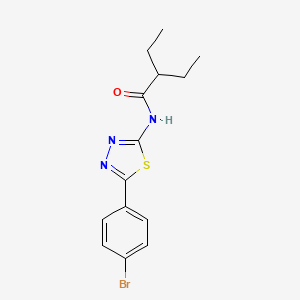
![Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate](/img/structure/B2790233.png)

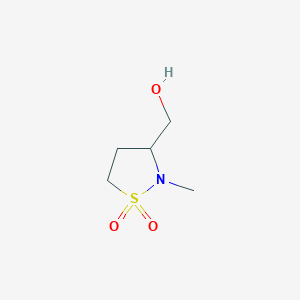


![1-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2790240.png)
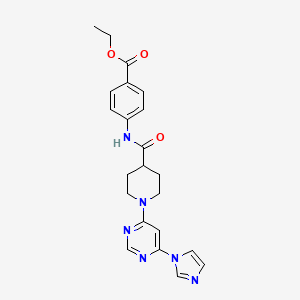
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2790243.png)
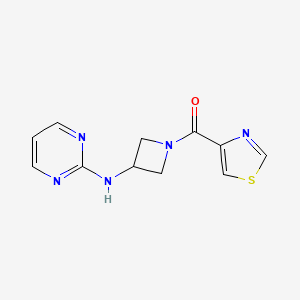
![Propyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2790247.png)